GnetifolinL
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Overview
Description
GnetifolinL is a naturally occurring compound belonging to the stilbenoid family. Stilbenoids are a group of polyphenolic compounds known for their diverse biological activities, including antioxidant, anticancer, and anti-inflammatory properties. This compound is derived from the Gnetum species, particularly Gnetum parvifolium .
Preparation Methods
Synthetic Routes and Reaction Conditions
GnetifolinL can be synthesized through various methods, including enzymatic synthesis and chemical synthesis. One common method involves the oxidative coupling of resveratrol derivatives. The reaction typically requires catalysts such as copper or iron salts and is carried out under mild conditions to prevent degradation of the product .
Industrial Production Methods
Industrial production of this compound often involves the extraction of the compound from Gnetum species using solvents like ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
GnetifolinL undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Various substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted stilbenoids, each with unique biological activities .
Scientific Research Applications
GnetifolinL has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive stilbenoids.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for potential anticancer and cardioprotective effects.
Industry: Utilized in the development of natural antioxidants and preservatives for food and cosmetic products
Mechanism of Action
GnetifolinL exerts its effects through various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspase pathways .
Comparison with Similar Compounds
Similar Compounds
Resveratrol: Another well-known stilbenoid with similar antioxidant and anticancer properties.
Piceatannol: A hydroxylated derivative of resveratrol with enhanced biological activities.
Pterostilbene: A dimethylated analog of resveratrol with improved bioavailability.
Uniqueness of GnetifolinL
This compound stands out due to its unique structural features and potent biological activities. Unlike other stilbenoids, this compound has shown superior anti-inflammatory and cardioprotective effects, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C30H28O8 |
---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
5-[(E)-3-(3,5-dihydroxyphenyl)-2,4-bis(4-hydroxy-3-methoxyphenyl)but-3-enyl]benzene-1,3-diol |
InChI |
InChI=1S/C30H28O8/c1-37-29-11-17(3-5-27(29)35)9-26(20-12-23(33)16-24(34)13-20)25(10-18-7-21(31)15-22(32)8-18)19-4-6-28(36)30(14-19)38-2/h3-9,11-16,25,31-36H,10H2,1-2H3/b26-9- |
InChI Key |
NIPRSMBOJLIFBJ-WMDMUMDLSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(/C2=CC(=CC(=C2)O)O)\C(CC3=CC(=CC(=C3)O)O)C4=CC(=C(C=C4)O)OC)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C2=CC(=CC(=C2)O)O)C(CC3=CC(=CC(=C3)O)O)C4=CC(=C(C=C4)O)OC)O |
Origin of Product |
United States |
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